N~2~-(3,4-difluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-difluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DFDG, is a chemical compound that has gained significant attention in the field of scientific research. DFDG is a potent inhibitor of glucose uptake in cancer cells and has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
DFDG inhibits glucose uptake in cancer cells by targeting the glucose transporter GLUT1. GLUT1 is overexpressed in many cancer cells and is responsible for the increased glucose uptake observed in these cells. DFDG binds to GLUT1 and prevents glucose from entering the cell, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
DFDG has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, DFDG has also been shown to improve insulin sensitivity and reduce body weight in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of DFDG is its specificity for cancer cells. DFDG targets GLUT1, which is overexpressed in many cancer cells, while sparing normal cells. This makes DFDG a promising candidate for cancer therapy with minimal side effects. However, DFDG has limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for DFDG research. One potential direction is the development of more soluble derivatives of DFDG that can be administered in vivo. Another direction is the investigation of DFDG in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DFDG and its potential use in treating other diseases such as diabetes and obesity.
Conclusion
DFDG is a promising compound that has shown potential as an anti-cancer agent. Its specificity for cancer cells and minimal toxicity in normal cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand the potential of DFDG and to develop more effective derivatives for clinical use.
Synthesis Methods
The synthesis of DFDG involves the reaction of 3,4-difluoroaniline with N,N-dimethylglycine in the presence of sulfuric acid. The resulting compound is then treated with dimethylsulfoxide and sodium hydride to yield DFDG. The overall yield of the synthesis is around 50%.
Scientific Research Applications
DFDG has been extensively studied for its anti-cancer properties. Studies have shown that DFDG inhibits glucose uptake in cancer cells, leading to decreased cell proliferation and increased cell death. DFDG has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, DFDG has also been studied for its potential use in treating diabetes and obesity.
properties
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O3S/c1-14(2)11(16)7-15(19(3,17)18)8-4-5-9(12)10(13)6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRUMAKHCWZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.